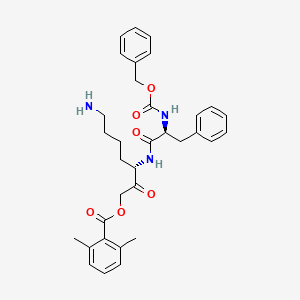

(S)-7-amino-3-((S)-2-(benzyloxycarbonylamino)-3-phenylpropanamido)-2-oxoheptyl 2,6-dimethylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GB111-NH2 is a small molecule inhibitor specifically designed to target cysteine cathepsins, a family of proteases involved in various physiological and pathological processes. This compound has garnered significant attention in the field of cancer research due to its ability to modulate the tumor microenvironment by inhibiting cathepsin activity .

Vorbereitungsmethoden

The synthesis of GB111-NH2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the condensation of specific amino acids and other organic molecules under controlled conditions.

Functional group modification: Introduction of functional groups such as amines and ketones to enhance the compound’s binding affinity to cysteine cathepsins.

Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

GB111-NH2 undergoes several types of chemical reactions, primarily focusing on its interaction with cysteine cathepsins:

Inhibition of cysteine cathepsins: The compound forms a covalent bond with the active site cysteine residue of the cathepsins, leading to irreversible inhibition.

Oxidation and reduction: GB111-NH2 can undergo oxidation and reduction reactions, which may affect its stability and activity.

Substitution reactions: The compound can participate in substitution reactions, particularly involving its functional groups, which can be modified to enhance its properties.

Wissenschaftliche Forschungsanwendungen

GB111-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer research: The compound is used to study the role of cysteine cathepsins in tumor progression and metastasis.

Protease activity studies: The compound is used as a tool to study protease activity in various biological systems, providing insights into the regulation of protease function in health and disease.

Drug development:

Wirkmechanismus

The mechanism of action of GB111-NH2 involves its interaction with cysteine cathepsins, leading to their inhibition:

Binding to the active site: GB111-NH2 binds covalently to the active site cysteine residue of the cathepsins, forming a stable complex that prevents the protease from functioning.

Induction of apoptosis: By inhibiting cathepsin activity, GB111-NH2 induces apoptosis in tumor-associated macrophages, leading to reduced tumor growth and metastasis.

Modulation of immune response: The compound alters macrophage polarization from a pro-tumorigenic M2 phenotype to an anti-tumorigenic M1 phenotype, enhancing the immune response against tumors.

Vergleich Mit ähnlichen Verbindungen

GB111-NH2 is unique in its specificity and potency as a cysteine cathepsin inhibitor. Similar compounds include:

E64: A well-known cysteine protease inhibitor, but less specific compared to GB111-NH2.

CA-074: Another cysteine cathepsin inhibitor, primarily targeting cathepsin B, but with lower potency.

K11777: A potent inhibitor of cathepsin K, but with broader activity against other proteases.

Eigenschaften

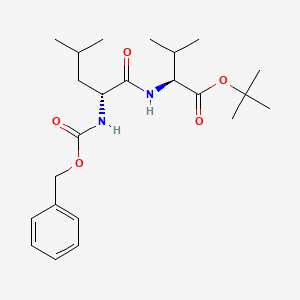

Molekularformel |

C33H39N3O6 |

|---|---|

Molekulargewicht |

573.7 g/mol |

IUPAC-Name |

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,6-dimethylbenzoate |

InChI |

InChI=1S/C33H39N3O6/c1-23-12-11-13-24(2)30(23)32(39)41-22-29(37)27(18-9-10-19-34)35-31(38)28(20-25-14-5-3-6-15-25)36-33(40)42-21-26-16-7-4-8-17-26/h3-8,11-17,27-28H,9-10,18-22,34H2,1-2H3,(H,35,38)(H,36,40)/t27-,28-/m0/s1 |

InChI-Schlüssel |

SRXNAWHDCFMFNI-NSOVKSMOSA-N |

Isomerische SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)

![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)

![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)

![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)